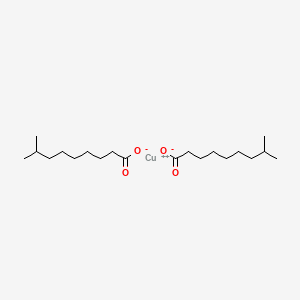
Cupric isodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cupric isodecanoate, also known as copper(II) isodecanoate, is an organometallic compound with the molecular formula C20H38CuO4. It is a coordination complex where copper is in the +2 oxidation state, coordinated with isodecanoate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cupric isodecanoate can be synthesized through the reaction of cupric oxide with isodecanoic acid. The reaction typically involves dissolving cupric oxide in an organic solvent, such as toluene, followed by the addition of isodecanoic acid. The mixture is then heated under reflux conditions to facilitate the formation of the this compound complex. The reaction can be represented as follows:
CuO+2C10H19COOH→Cu(C10H19COO)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can optimize the synthesis process, making it more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Cupric isodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cupric oxide and other copper-containing compounds.
Reduction: It can be reduced to cuprous isodecanoate or elemental copper under specific conditions.
Substitution: The isodecanoate ligands can be substituted with other ligands, such as acetate or chloride, through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of acids or bases to facilitate the substitution process.
Major Products Formed
Oxidation: Cupric oxide (CuO) and other copper oxides.
Reduction: Cuprous isodecanoate (CuC10H19COO) and elemental copper (Cu).
Substitution: Copper acetate (Cu(C2H3O2)2) and copper chloride (CuCl2).
Applications De Recherche Scientifique
Cupric isodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: Research is being conducted on its use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of coatings, paints, and as a stabilizer in plastics
Mécanisme D'action
The mechanism of action of cupric isodecanoate involves its ability to interact with biological molecules and catalyze various chemical reactions. The copper ions in the compound can participate in redox reactions, facilitating electron transfer processes. This makes this compound effective in catalysis and antimicrobial activity. The molecular targets include enzymes and cellular components that are susceptible to oxidation and reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cupric acetate (Cu(C2H3O2)2): Similar in its use as a catalyst and antimicrobial agent.
Cupric chloride (CuCl2): Used in similar applications but has different solubility and reactivity properties.
Cupric sulfate (CuSO4): Widely used in agriculture and industry, with distinct physical and chemical properties compared to cupric isodecanoate
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. Its hydrophobic nature makes it suitable for applications in non-aqueous systems and organic solvents, setting it apart from other copper compounds .
Propriétés
Numéro CAS |
84082-88-2 |
|---|---|
Formule moléculaire |
C20H38CuO4 |
Poids moléculaire |
406.1 g/mol |
Nom IUPAC |
copper;8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Cu/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
QNZDQFWXGOXXTP-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



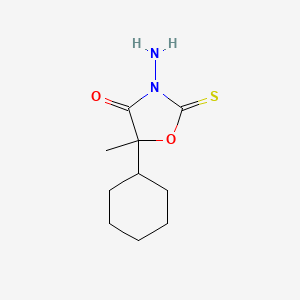


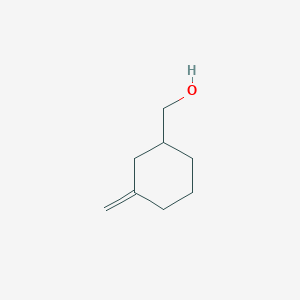
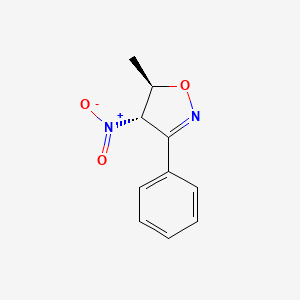
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
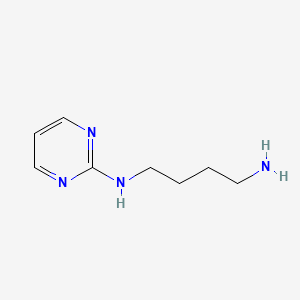
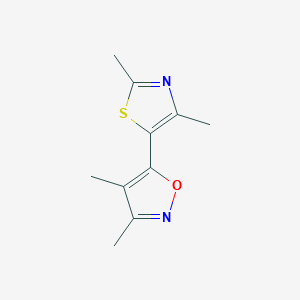
![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)
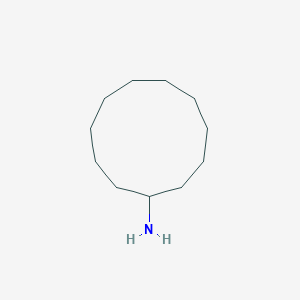
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
